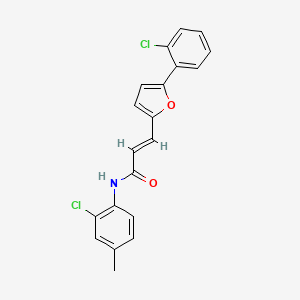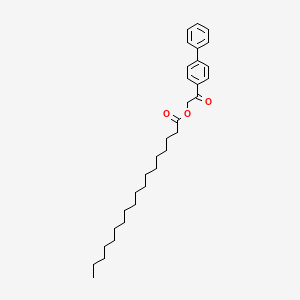
2-(Biphenyl-4-yl)-2-oxoethyl octadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Biphenyl-4-yl)-2-oxoethyl octadecanoate is an organic compound that belongs to the ester class of chemicals It is characterized by the presence of a biphenyl group attached to an oxoethyl chain, which is further esterified with octadecanoic acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Biphenyl-4-yl)-2-oxoethyl octadecanoate typically involves the esterification of 2-(Biphenyl-4-yl)-2-oxoethanol with octadecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, followed by downstream processing to isolate and purify the product.
Types of Reactions:
Oxidation: The biphenyl group in this compound can undergo oxidation reactions to form biphenyl ketones or carboxylic acids.
Reduction: The oxoethyl group can be reduced to form the corresponding alcohol.
Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Biphenyl-4-carboxylic acid, 4-biphenylcarboxaldehyde.
Reduction: 2-(Biphenyl-4-yl)-2-hydroxyethyl octadecanoate.
Substitution: 4-nitrobiphenyl, 4-bromobiphenyl.
科学的研究の応用
2-(ビフェニル-4-イル)-2-オキソエチル オクタデカノエートは、科学研究においていくつかの応用があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 抗菌作用や抗がん作用を持つ生物活性化合物としての可能性が調査されています。
医学: 親油性であるため、薬物送達システムにおける可能性のある用途が検討されています。
工業: 特殊ポリマーの製造や、柔軟なプラスチックの製造における可塑剤として使用されます。
作用機序
2-(ビフェニル-4-イル)-2-オキソエチル オクタデカノエートの作用機序は、主に生物膜や酵素との相互作用に依存します。ビフェニル基は脂質二重層にインターカレーションし、膜の流動性と透過性を変化させる可能性があります。さらに、エステル結合はエステラーゼによって加水分解されて活性なビフェニル-4-イル-2-オキソエタノールが遊離し、酵素や受容体などの特定の分子標的に作用することがあります。
類似化合物:
ビフェニル-4-カルボン酸: ビフェニルコアを共有していますが、官能基が異なります。
2-(ビフェニル-4-イル)エタノール: 構造は似ていますが、エステル基とオキソ基がありません。
オクタデシル ビフェニル-4-カルボキシレート: エステル結合は似ていますが、異なるアルキル鎖を持っています。
ユニークさ: 2-(ビフェニル-4-イル)-2-オキソエチル オクタデカノエートは、ビフェニル基と長鎖脂肪酸でエステル化されたオキソエチル基を組み合わせている点が特徴です。このユニークな構造により、材料科学や医薬品分野における特定の用途に適した独特の物理化学的特性が得られます。
類似化合物との比較
Biphenyl-4-carboxylic acid: Shares the biphenyl core but differs in functional groups.
2-(Biphenyl-4-yl)ethanol: Similar structure but lacks the ester and oxo groups.
Octadecyl biphenyl-4-carboxylate: Similar ester linkage but with a different alkyl chain.
Uniqueness: 2-(Biphenyl-4-yl)-2-oxoethyl octadecanoate is unique due to its combination of a biphenyl group with an oxoethyl esterified with a long-chain fatty acid. This unique structure imparts distinct physicochemical properties, making it suitable for specific applications in materials science and pharmaceuticals.
特性
CAS番号 |
4376-40-3 |
|---|---|
分子式 |
C32H46O3 |
分子量 |
478.7 g/mol |
IUPAC名 |
[2-oxo-2-(4-phenylphenyl)ethyl] octadecanoate |
InChI |
InChI=1S/C32H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-32(34)35-27-31(33)30-25-23-29(24-26-30)28-20-17-16-18-21-28/h16-18,20-21,23-26H,2-15,19,22,27H2,1H3 |
InChIキー |
AGXGBNCGGADFTM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Prop-2-en-1-ylcarbamoyl)sulfanyl]propanoic acid](/img/structure/B11946573.png)
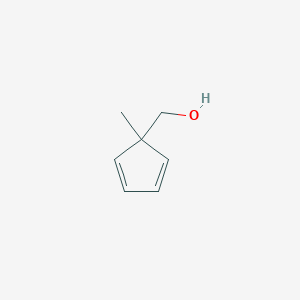
![ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11946582.png)
![2-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]propanamide](/img/structure/B11946598.png)
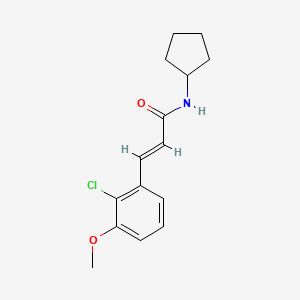

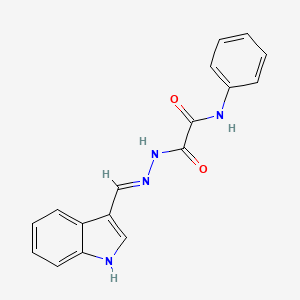
![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide](/img/structure/B11946629.png)

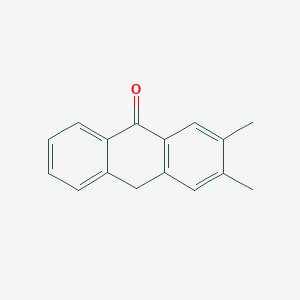
![13,13-Dimethyl-1,4,8,11-tetrathiadispiro[4.1.4.3]tetradecane](/img/structure/B11946662.png)
![1,4,4-Trimethylbicyclo[5.1.0]oct-5-en-2-one](/img/structure/B11946664.png)
